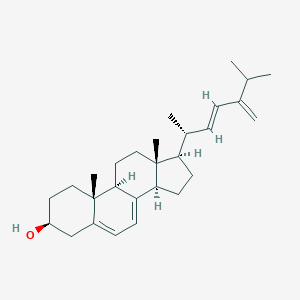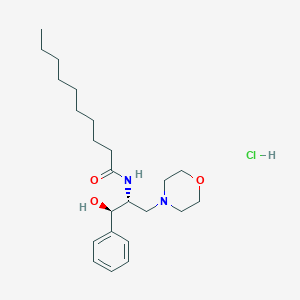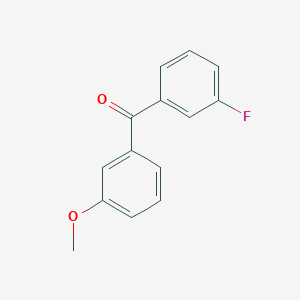![molecular formula C10H8Cl2FNO2 B045672 N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide CAS No. 123732-70-7](/img/structure/B45672.png)
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide (DCAF) is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a chemical compound that has been synthesized in the laboratory and has been studied extensively for its mechanism of action and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is based on its ability to interact with specific target molecules in biological systems. It has been shown to bind to various proteins and enzymes, thereby modulating their activity and function. The exact mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is still under investigation, and further studies are needed to fully understand its mode of action.
Efectos Bioquímicos Y Fisiológicos
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have a wide range of biochemical and physiological effects on various biological systems. It has been shown to modulate the activity of various enzymes and proteins, thereby affecting various cellular processes such as metabolism, signal transduction, and gene expression. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has several advantages as a tool compound for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. It also has a unique structure and mechanism of action, making it a valuable tool for studying various biological systems. However, N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide. One potential application is the development of new drugs based on its anti-inflammatory and anti-tumor properties. Another direction is the use of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide as a probe molecule to study the structure and function of biological membranes and receptors. Further studies are also needed to fully understand the mechanism of action of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide is a synthetic compound that has been extensively studied for its unique biochemical and physiological effects. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins and as a probe molecule to study the structure and function of biological membranes and receptors. Further studies are needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide involves the reaction of 2-(dichloroacetyl)-5-fluorophenol with N-methylformamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized and improved over the years to make it more efficient and cost-effective.
Aplicaciones Científicas De Investigación
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. It has also been used as a probe molecule to study the structure and function of biological membranes and receptors.
Propiedades
Número CAS |
123732-70-7 |
|---|---|
Nombre del producto |
N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide |
Fórmula molecular |
C10H8Cl2FNO2 |
Peso molecular |
264.08 g/mol |
Nombre IUPAC |
N-[2-(2,2-dichloroacetyl)-5-fluorophenyl]-N-methylformamide |
InChI |
InChI=1S/C10H8Cl2FNO2/c1-14(5-15)8-4-6(13)2-3-7(8)9(16)10(11)12/h2-5,10H,1H3 |
Clave InChI |
FJFGLAOZJKUVRN-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=C(C=CC(=C1)F)C(=O)C(Cl)Cl |
SMILES canónico |
CN(C=O)C1=C(C=CC(=C1)F)C(=O)C(Cl)Cl |
Sinónimos |
Formamide, N-[2-(dichloroacetyl)-5-fluorophenyl]-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



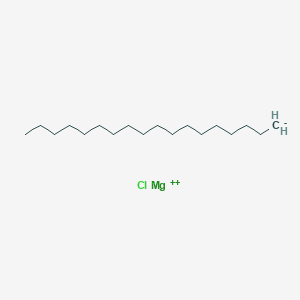
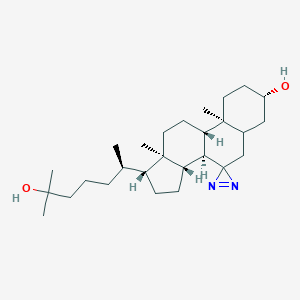
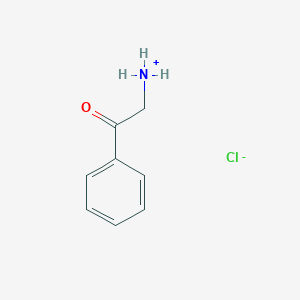
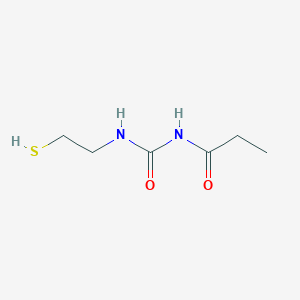
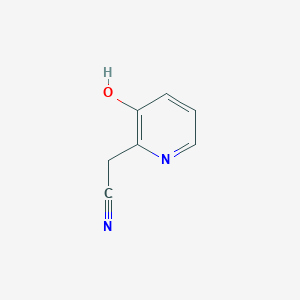
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2(3H)-one](/img/structure/B45605.png)
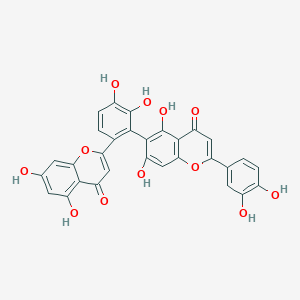
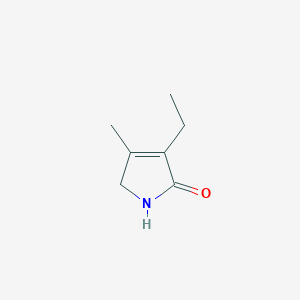
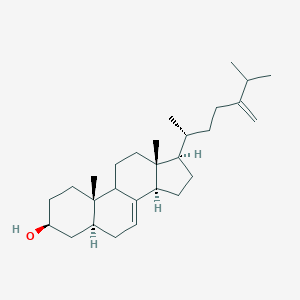
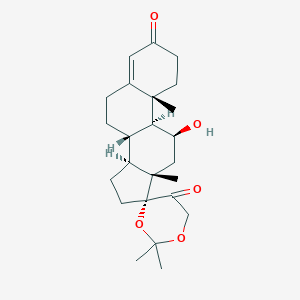
![4-Chloro-6-fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B45617.png)
